3-(4-Ethoxyphenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ETHOXYPHENYL)-3-(4-PHENYLBUTANAMIDO)PROPANOIC ACID is a synthetic organic compound that belongs to the class of carboxylic acids It features an ethoxyphenyl group and a phenylbutanamido group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHOXYPHENYL)-3-(4-PHENYLBUTANAMIDO)PROPANOIC ACID typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Ethoxyphenyl Intermediate: Ethylation of phenol to form 4-ethoxyphenol.
Amidation Reaction: Coupling of 4-ethoxyphenol with 4-phenylbutanoic acid chloride to form the amide bond.
Final Assembly: Introduction of the propanoic acid moiety through a suitable coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.
Reduction: Formation of 3-(4-ethoxyphenyl)-3-(4-phenylbutylamino)propanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Drug Development: Exploration as a potential pharmaceutical agent due to its structural features.
Medicine
Therapeutic Agents: Investigation into its efficacy as a therapeutic compound for various diseases.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action for 3-(4-ETHOXYPHENYL)-3-(4-PHENYLBUTANAMIDO)PROPANOIC ACID would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(4-METHOXYPHENYL)-3-(4-PHENYLBUTANAMIDO)PROPANOIC ACID: Similar structure with a methoxy group instead of an ethoxy group.
3-(4-ETHOXYPHENYL)-3-(4-PHENYLBUTANAMIDO)BUTANOIC ACID: Similar structure with a butanoic acid backbone instead of propanoic acid.
Uniqueness
The presence of the ethoxy group and the specific arrangement of functional groups in 3-(4-ETHOXYPHENYL)-3-(4-PHENYLBUTANAMIDO)PROPANOIC ACID may confer unique chemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C21H25NO4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-3-(4-phenylbutanoylamino)propanoic acid |
InChI |
InChI=1S/C21H25NO4/c1-2-26-18-13-11-17(12-14-18)19(15-21(24)25)22-20(23)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-14,19H,2,6,9-10,15H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
WROVNWLCPGPLJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.